molecular formula C12H17NO2 B3881272 2-(3,5-dimethylphenoxy)-N-ethylacetamide

2-(3,5-dimethylphenoxy)-N-ethylacetamide

Cat. No. B3881272
M. Wt: 207.27 g/mol
InChI Key: FBZSHIDNMASEBE-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-ethylacetamide, also known as DMEA, is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 227.3 g/mol.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-ethylacetamide is not fully understood. However, it is believed that 2-(3,5-dimethylphenoxy)-N-ethylacetamide acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) through the organic material. In the case of its potential use as a corrosion inhibitor, it is believed that 2-(3,5-dimethylphenoxy)-N-ethylacetamide forms a protective layer on the metal surface, preventing the corrosive environment from reaching the metal.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-ethylacetamide. However, it has been reported that 2-(3,5-dimethylphenoxy)-N-ethylacetamide is not toxic to human cells in vitro at concentrations up to 1 mM. Additionally, 2-(3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-ethylacetamide in lab experiments is its high purity and stability. 2-(3,5-dimethylphenoxy)-N-ethylacetamide is also readily available and relatively inexpensive compared to other organic compounds. However, one of the limitations of using 2-(3,5-dimethylphenoxy)-N-ethylacetamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-ethylacetamide. One potential area of research is the development of new synthesis methods to improve the yield and purity of 2-(3,5-dimethylphenoxy)-N-ethylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethylphenoxy)-N-ethylacetamide and its potential applications in various fields. Future research could also focus on the development of new derivatives of 2-(3,5-dimethylphenoxy)-N-ethylacetamide with improved properties for specific applications.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-ethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(3,5-dimethylphenoxy)-N-ethylacetamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). 2-(3,5-dimethylphenoxy)-N-ethylacetamide has also been studied for its potential application as a corrosion inhibitor in the oil and gas industry. Additionally, 2-(3,5-dimethylphenoxy)-N-ethylacetamide has been investigated for its potential use as a surfactant in the field of nanotechnology.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSHIDNMASEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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